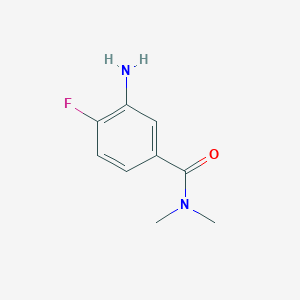

3-amino-4-fluoro-N,N-dimethylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-fluoro-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c1-12(2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHGMDMNTFZOAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682757-42-2 | |

| Record name | 3-amino-4-fluoro-N,N-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-amino-4-fluoro-N,N-dimethylbenzamide (CAS 682757-42-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-amino-4-fluoro-N,N-dimethylbenzamide (CAS 682757-42-2), a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. While detailed literature on this specific molecule is nascent, this document, grounded in established chemical principles and data from structurally related analogues, offers a robust framework for its synthesis, characterization, and potential utility. We present a proposed synthetic pathway, a complete analytical workflow for structural verification and purity assessment, predicted physicochemical properties, and a discussion of its potential as a valuable building block in the development of novel chemical entities. This guide is intended to serve as a foundational resource for researchers interested in exploring the unique properties and applications of this and other related aminofluorobenzamides.

Introduction: The Aminofluorobenzamide Scaffold

The benzamide moiety is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in various non-covalent interactions, coupled with its metabolic stability, makes it a versatile scaffold. The introduction of fluorine into small molecules is a widely employed strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1] The combination of an amino group and a fluorine atom on the benzamide core, as seen in this compound, presents a unique chemical entity with potential for diverse applications, from serving as a key intermediate in the synthesis of complex heterocyclic systems to being a pharmacophore in its own right.[2][3] Derivatives of aminobenzamides have been investigated for a range of biological activities, including their use as herbicides and their potential as antithrombotic and anticancer agents.[4][5][6] This guide will provide an in-depth technical overview of this compound, a member of this promising class of compounds.

Physicochemical and Computed Properties

While extensive experimental data for this compound is not yet widely published, its fundamental properties can be predicted using computational models. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 682757-42-2 | Internal Data |

| Molecular Formula | C₉H₁₁FN₂O | [2] |

| Molecular Weight | 182.20 g/mol | [2] |

| Monoisotopic Mass | 182.08554 Da | [2] |

| Predicted XlogP | 0.9 | [2] |

| Predicted Hydrogen Bond Donors | 1 (the amino group) | Computational Prediction |

| Predicted Hydrogen Bond Acceptors | 2 (the carbonyl oxygen and the fluorine atom) | Computational Prediction |

| Predicted Rotatable Bond Count | 2 | Computational Prediction |

Proposed Synthesis and Purification

The synthesis of this compound can be logically approached from the commercially available precursor, 3-amino-4-fluorobenzoic acid.[7] The key transformation is an amidation reaction to form the N,N-dimethylamide moiety.

Proposed Synthetic Pathway

The proposed synthesis involves the activation of the carboxylic acid of 3-amino-4-fluorobenzoic acid, followed by nucleophilic attack by dimethylamine. A common and effective method for this transformation is the use of a peptide coupling agent.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Rationale: This protocol is based on a well-established amidation procedure for a structurally similar compound, 3-amino-4-fluorobenzamide, which utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.[8] This method is known for its mild conditions and high efficiency in forming amide bonds while minimizing side reactions.

Materials:

-

3-Amino-4-fluorobenzoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

Dimethylamine (2.0 M solution in THF)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 3-amino-4-fluorobenzoic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

Amidation: Cool the reaction mixture to 0 °C using an ice bath. Add DIPEA (3.0 eq) followed by the dropwise addition of a 2.0 M solution of dimethylamine in THF (1.5 eq).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized this compound.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Benzamide, N,N-dimethyl- [webbook.nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

Technical Dossier: Molecular Characterization and Synthetic Utility of C₉H₁₁FN₂O

Part 1: Executive Summary & Chemical Identity[1]

In the context of Fragment-Based Drug Discovery (FBDD), the molecular formula C₉H₁₁FN₂O represents a critical chemical space, most notably occupied by 1-ethyl-3-(fluorophenyl)urea isomers.[1] These compounds serve as "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets, including Soluble Epoxide Hydrolase (sEH) and p38 MAP kinase.[1]

This guide moves beyond basic stoichiometry to analyze the C₉H₁₁FN₂O motif as a case study in bioisosteric replacement and metabolic stability profiling.[1] The presence of the fluorine atom is not merely structural; it is a strategic insertion to modulate pKa, lipophilicity (LogP), and oxidative metabolism (CYP450 blocking).[1]

Physicochemical Profile[2][3][4][5][6][7][8][9]

| Property | Value | Technical Note |

| Molecular Formula | C₉H₁₁FN₂O | |

| Molecular Weight | 182.20 g/mol | Average mass for stoichiometric calculations.[1] |

| Monoisotopic Mass | 182.0852 g/mol | Critical for High-Res Mass Spectrometry (HRMS).[1] |

| Element Count | C:9, H:11, F:1, N:2, O:1 | Nitrogen rule satisfied (even mass).[1] |

| Rotatable Bonds | 3 | High flexibility for binding pocket adaptation.[1] |

| Topological PSA | 41.13 Ų | Excellent membrane permeability (<140 Ų).[1] |

| LogP (Predicted) | ~1.8 - 2.1 | Ideal range for oral bioavailability (Lipinski compliant). |

Part 2: Structural Isomerism & Analytical Logic

The formula C₉H₁₁FN₂O is generic.[1] For a researcher, identifying the specific positional isomer is paramount, as biological activity varies drastically between ortho-, meta-,[1] and para- substitutions.

The Primary Candidates[1]

-

1-Ethyl-3-(4-fluorophenyl)urea (Para-substitution): Often the most metabolically stable due to blocking of the para-position.

-

1-Ethyl-3-(2-fluorophenyl)urea (Ortho-substitution): Introduces steric hindrance and potential intramolecular hydrogen bonding.

Analytical Differentiation Strategy

A self-validating protocol for distinguishing these isomers relies on ¹⁹F-NMR and ¹H-NMR Coupling Constants .

-

¹⁹F-NMR Signature:

-

Para-isomer: Typically appears as a simpler multiplet (decoupled) or triplet-of-multiplets.

-

Ortho-isomer: Shows complex higher-order coupling due to proximity to the urea nitrogen protons.[1]

-

-

Mass Spectrometry (ESI-MS):

Part 3: Synthetic Protocol (Causality-Driven)

Objective: Synthesize 1-Ethyl-3-(4-fluorophenyl)urea with >98% purity without chromatographic purification.

Mechanism: Nucleophilic addition of an amine to an isocyanate.[1] This pathway is selected for its high atom economy (100%) and lack of side products, adhering to Green Chemistry principles.[1]

Materials

-

Reactant A: 4-Fluoroaniline (1.0 eq) - The Nucleophile

-

Reactant B: Ethyl Isocyanate (1.1 eq) - The Electrophile[1]

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]

Step-by-Step Methodology

-

Reaction Setup:

-

Controlled Addition:

-

Reaction Monitoring:

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

TLC Check: Mobile phase 50% EtOAc/Hexane. The starting aniline spot (UV active) should disappear.

-

-

Workup (Precipitation):

-

Validation:

-

Wash the filter cake with cold Hexane (2 x 10 mL).

-

Dry in a vacuum oven at 40°C.

-

Part 4: Biological Logic & Metabolic Stability[1]

In drug development, the transition from a non-fluorinated scaffold (Phenylurea) to the C₉H₁₁FN₂O analog is usually driven by the need to block CYP450-mediated oxidation .[1]

The "Fluorine Scan" Workflow

The following diagram illustrates the decision logic used by medicinal chemists when applying this specific formula to lead optimization.

Figure 1: Decision tree for implementing the C₉H₁₁FN₂O scaffold to improve metabolic stability (t1/2) and alter physicochemical properties.

Part 5: Quantitative Reference Data

For researchers characterizing synthesized batches, compare experimental data against these standard values.

| Parameter | Theoretical Value | Acceptance Criteria (QC) |

| Elemental C | 59.33% | ± 0.4% |

| Elemental H | 6.09% | ± 0.4% |

| Elemental N | 15.38% | ± 0.3% |

| Melting Point | 168-170°C | Sharp range (<2°C deviation) |

| ¹H NMR (DMSO-d₆) | δ 8.5 (s, 1H), 7.4 (m, 2H), 7.1 (m, 2H), 6.1 (t, 1H), 3.1 (m, 2H), 1.1 (t, 3H) | Integration ratio 1:2:2:1:2:3 |

Part 6: References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 278338, 1-Ethyl-3-(4-fluorophenyl)urea. Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. Retrieved from [Link]

Sources

Technical Monograph: 3-Amino-4-fluoro-N,N-dimethylbenzamide

This technical guide details the structural identity, synthetic methodology, and medicinal chemistry applications of 3-amino-4-fluoro-N,N-dimethylbenzamide . This compound serves as a critical "right-hand" scaffold in the design of kinase inhibitors and androgen receptor antagonists, offering a balance of metabolic stability (via the fluorine substituent) and solubility (via the dimethylamide motif).

Molecular Identity & Digital Representation

Precise digital identification is the bedrock of modern cheminformatics. The following strings are generated to ensure seamless integration into docking software (e.g., Schrödinger, MOE) and chemical inventory systems.

Core Identifiers

| Parameter | Value |

| IUPAC Name | This compound |

| Common Name | This compound |

| CAS Number | Not widely listed as a commodity chemical; often synthesized in situ. (Related: 3-amino-4-fluorobenzoic acid, CAS 82420-80-6) |

| PubChem CID | 39237454 |

| Molecular Formula | C₉H₁₁FN₂O |

| Molecular Weight | 182.19 g/mol |

Cheminformatics Strings

SMILES (Canonical):

Usage: Copy/paste this string directly into ELNs (Electronic Lab Notebooks) or property predictors.

InChI String:

InChI Key:

Physicochemical Profile & Drug-Like Properties

Understanding the physicochemical landscape is essential for predicting how this fragment influences the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a larger drug molecule.

| Property | Value (Predicted) | Implication for Drug Design |

| cLogP | 0.9 – 1.1 | Ideal Lipophilicity: The dimethylamide lowers LogP compared to a phenyl ring, improving aqueous solubility without sacrificing membrane permeability. |

| TPSA | ~46 Ų | High Permeability: Well below the 140 Ų threshold for oral bioavailability. |

| H-Bond Donors | 2 (Primary Amine) | The -NH₂ group is a versatile handle for hydrogen bonding in the active site (e.g., hinge binding in kinases). |

| H-Bond Acceptors | 2 (Amide O, F) | The amide carbonyl is a strong acceptor; fluorine acts as a weak acceptor and metabolic blocker. |

| pKa (Amine) | ~3.5 – 4.0 | The electron-withdrawing fluorine and amide groups significantly lower the aniline pKa, reducing protonation at physiological pH. |

Synthetic Methodology

The synthesis of this compound is best approached via a two-step sequence starting from commercially available 3-nitro-4-fluorobenzoic acid. This route avoids the handling of unstable acid chlorides and ensures chemoselectivity.

Step 1: Amide Coupling (Activation)

Objective: Convert the carboxylic acid to the dimethylamide while preserving the nitro group.

-

Reagents: 3-nitro-4-fluorobenzoic acid, Dimethylamine (2M in THF), HATU (or EDC/HOBt), DIPEA, DMF.

-

Protocol:

-

Dissolve 3-nitro-4-fluorobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0°C. Stir for 15 minutes to activate the acid.

-

Add Dimethylamine (1.5 eq) dropwise.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄.[1][2]

-

Yield Expectation: >85% (Yellow solid).

-

Step 2: Nitro Reduction (Chemoselective)

Objective: Reduce the nitro group to the aniline without defluorination.

-

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (4:1).

-

Why this method? While Pd/C hydrogenation is common, it carries a risk of hydrodefluorination (removing the F atom). The Fe/NH₄Cl method is mild and strictly chemoselective for nitro groups.

-

Protocol:

-

Suspend the nitro-amide intermediate (1.0 eq) in EtOH/H₂O (4:1).

-

Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq).

-

Heat to reflux (80°C) with vigorous stirring for 2 hours.

-

Monitoring: TLC should show the disappearance of the non-polar nitro compound and appearance of the polar, fluorescent amine.

-

Workup: Filter hot through a Celite pad to remove iron residues. Concentrate the filtrate.

-

Purification: Recrystallize from Ethanol/Hexanes or purify via flash chromatography (DCM/MeOH).

-

Visual Synthesis Workflow

Figure 1: Two-step synthetic pathway ensuring retention of the fluorine atom.

Structural Activity Relationship (SAR) Logic

Why use this specific scaffold? In drug discovery, every atom must earn its place. The this compound core offers a "privileged" substitution pattern.

The "Fluorine Effect" (Position 4)

-

Metabolic Blockade: The para-position of an aniline ring is a metabolic "hotspot," highly susceptible to oxidation by Cytochrome P450 enzymes. Substituting Hydrogen with Fluorine at C4 blocks this metabolic soft spot, significantly extending the compound's half-life (

). -

Electronic Modulation: Fluorine is highly electronegative. It pulls electron density from the aromatic ring, lowering the pKa of the adjacent amine (at C3). This reduces the likelihood of the amine being protonated at physiological pH, improving membrane permeability.

The Dimethylamide (Position 1)[3]

-

Solubility Handle: Unlike a plain phenyl or ester group, the N,N-dimethylamide is amphiphilic. It disrupts crystal lattice energy (improving solubility) and acts as a hydrogen bond acceptor without being a donor (avoiding "sticky" interactions).

SAR Logic Diagram

Figure 2: Pharmacophore decomposition illustrating the functional role of each substituent.

Quality Control & Characterization

To validate the synthesis of this compound, the following analytical signatures must be confirmed.

¹H NMR (DMSO-d₆, 400 MHz) Expectations

-

Aromatic Region:

-

δ ~6.7–6.9 ppm (m, 2H): Protons at C2 and C6. The proton ortho to the amine (C2) will appear as a doublet of doublets due to coupling with Fluorine and the meta-proton.

-

δ ~7.0–7.2 ppm (dd, 1H): Proton at C5 (ortho to Fluorine). Large

coupling (~8-10 Hz) is characteristic.

-

-

Amine:

-

δ ~5.2 ppm (s, 2H, exchangeable): Broad singlet for -NH₂.

-

-

Aliphatic Region:

-

δ ~2.9–3.0 ppm (s, 6H): Two methyl groups on the amide. Depending on rotation barriers, these may appear as two distinct singlets or one broad peak.

-

LC-MS Profile

-

Ionization: ESI Positive Mode.

-

Expected Mass: [M+H]⁺ = 183.1.

-

Retention Time: Early eluter on C18 reverse phase (due to polar amide/amine).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 39237454, this compound. Retrieved from [Link]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Context for Fluorine metabolic stability). Retrieved from [Link]

Sources

A Comparative Analysis of 3-amino-4-fluoro-N,N-dimethylbenzamide and 3-fluoro-4-aminobenzamide for Drug Discovery Professionals

An In-Depth Technical Guide:

Introduction

Substituted benzamides represent a cornerstone scaffold in modern medicinal chemistry, appearing in a vast array of approved therapeutics and clinical candidates. Their prevalence stems from their metabolic stability and their ability to engage in critical hydrogen bonding interactions with biological targets. Within this class, aromatic substitution with fluorine and amino groups offers a powerful toolkit for modulating physicochemical and pharmacological properties. Fluorine, for instance, can enhance metabolic stability, binding affinity, and membrane permeability[1]. The amino group provides a versatile synthetic handle for further derivatization and can serve as a key pharmacophoric element.

This technical guide provides a comprehensive comparative analysis of two closely related benzamide isomers: 3-amino-4-fluoro-N,N-dimethylbenzamide and 3-fluoro-4-aminobenzamide . While differing only by the substituents on the amide nitrogen and the relative positions of the amino and fluoro groups on the phenyl ring, these molecules possess distinct structural and electronic features. The objective of this whitepaper is to dissect these differences, offering researchers and drug development professionals a detailed understanding of their respective physicochemical properties, synthetic accessibility, and potential biological implications. By exploring the causality behind their divergent characteristics, this guide aims to inform the rational selection and application of these scaffolds in drug discovery programs.

Chapter 1: Structural and Physicochemical Dissection

The fundamental difference between the two molecules lies in the substitution pattern of the benzamide core. This compound possesses a tertiary amide, while 3-fluoro-4-aminobenzamide features a primary amide. This seemingly minor change, coupled with the isomeric placement of the ring substituents, has profound consequences for their three-dimensional shape, electronic distribution, and intermolecular interactions.

Caption: 2D structures of the two isomeric benzamides.

A comparative summary of their key physicochemical properties reveals the immediate impact of these structural distinctions.

| Property | This compound | 3-fluoro-4-aminobenzamide | Rationale for Difference |

| Molecular Formula | C₉H₁₁FN₂O[2] | C₇H₇FN₂O | Addition of two methyl groups to the amide nitrogen. |

| Molecular Weight | 182.20 g/mol [3] | 154.14 g/mol | The two additional methyl groups contribute ~28 Da. |

| CAS Number | 536748-06-8[3] | 943743-25-7 | Unique identifiers for distinct chemical structures. |

| XlogP (Predicted) | 0.9[2] | -0.5 (related aminobenzamide)[4] | The N,N-dimethyl groups significantly increase lipophilicity by masking the polar N-H bonds. |

| Hydrogen Bond Donors | 1 (Aromatic NH₂) | 2 (Aromatic NH₂ + Amide NH₂) | The tertiary amide of the dimethylated compound cannot act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 3 (Amide O, Aromatic N, Fluoro F) | 3 (Amide O, Aromatic N, Fluoro F) | The number of acceptor sites remains the same. |

Core Implications of Physicochemical Differences:

-

Solubility and Permeability: The most critical distinction is the hydrogen bonding capacity. 3-fluoro-4-aminobenzamide, with its primary amide, possesses two N-H hydrogen bond donors. This dramatically increases its potential for aqueous solubility compared to its N,N-dimethylated counterpart, which has lost this capability. Conversely, the increased lipophilicity (higher XlogP) of this compound suggests it may exhibit superior passive diffusion across biological membranes, a key factor in cell-based assays and oral bioavailability.

-

Pharmacodynamic Interactions: The primary amide of 3-fluoro-4-aminobenzamide can act as both a hydrogen bond donor and acceptor, allowing it to form robust, directional interactions within a protein binding pocket, often mimicking the interactions of a peptide backbone. The tertiary amide of the dimethylated isomer can only function as a hydrogen bond acceptor via its carbonyl oxygen. This fundamental difference can completely alter the binding mode or abolish affinity for a given biological target.

Chapter 2: Synthesis and Characterization Strategies

The synthesis of both molecules typically starts from a common precursor, a substituted benzoic acid, followed by an amidation reaction. The choice of the amine component in the final step dictates which isomer is produced.

Caption: Generalized synthetic workflow for benzamide formation.

Experimental Protocol 2.1: Synthesis of 3-fluoro-4-aminobenzamide

This protocol is adapted from established literature procedures for similar amide couplings[5].

Objective: To synthesize 3-fluoro-4-aminobenzamide via carbodiimide-mediated coupling of 3-fluoro-4-aminobenzoic acid with an ammonia source.

Materials:

-

3-fluoro-4-aminobenzoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add 3-fluoro-4-aminobenzoic acid (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq), HOBt (1.3 eq), and ammonium chloride (4.2 eq) to the cooled solution.

-

Causality: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and reacts efficiently with the amine. Ammonium chloride serves as the in-situ source of ammonia.

-

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Causality: The bicarbonate wash removes any unreacted starting acid and acidic byproducts like HOBt.

-

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography or recrystallization to afford 3-fluoro-4-aminobenzamide.

Experimental Protocol 2.2: Proposed Synthesis of this compound

Objective: To synthesize the tertiary amide by coupling 3-amino-4-fluorobenzoic acid with dimethylamine.

Materials:

-

3-amino-4-fluorobenzoic acid

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) or an alternative coupling agent like HATU.

-

Dimethylamine hydrochloride (Me₂NH·HCl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or DMF

-

1M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-amino-4-fluorobenzoic acid (1.0 eq), dimethylamine hydrochloride (1.2 eq), and BOP reagent (1.1 eq) in anhydrous DCM or DMF.

-

Causality: BOP is a highly efficient phosphonium-based coupling reagent that works well for forming sterically hindered amides. An alternative like HATU could also be used.

-

-

Cool the mixture to 0 °C.

-

Add DIPEA (2.5 eq) dropwise.

-

Causality: DIPEA is a non-nucleophilic base required to neutralize the dimethylamine hydrochloride salt, liberating the free dimethylamine nucleophile. It also neutralizes the HCl generated during the reaction.

-

-

Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM/EtOAc.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by silica gel chromatography to yield this compound.

Chapter 3: Comparative Reactivity and Biological Implications

The distinct functionalities of the two isomers dictate their chemical reactivity and potential interactions with biological systems.

Chemical Reactivity

The primary site of reactivity for further synthetic elaboration on both molecules is the aromatic amino group. This nucleophilic amine can undergo a variety of reactions, including:

-

Acylation

-

Sulfonylation

-

Alkylation

-

Diazotization followed by Sandmeyer-type reactions

This functional group is particularly valuable in prodrug strategies. For example, a patent describes linking 4-amino-fluorobenzamide derivatives to amino acids to create prodrugs for cancer therapy, designed to be cleaved by tumor-specific enzymes[6]. Both isomers presented here contain this crucial amino handle, making them suitable starting points for such medicinal chemistry campaigns.

The stability of the amide bond itself also differs. Tertiary amides, like that in this compound, are generally more resistant to enzymatic and chemical hydrolysis due to the steric hindrance provided by the two methyl groups. This could translate to a longer biological half-life.

Hypothesized Biological and Pharmacological Profile

While specific biological data for these exact compounds is sparse, we can extrapolate a likely differential profile based on their structures and established medicinal chemistry principles.

-

Target Affinity and Selectivity: As discussed, the hydrogen bonding potential is a key differentiator. A target that requires a hydrogen bond donation from the amide N-H group would likely bind 3-fluoro-4-aminobenzamide but not its dimethylated analog. This could be leveraged to achieve selectivity between protein isoforms or family members. For instance, the related compound 3-aminobenzamide is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), where the primary amide is crucial for binding to the nicotinamide-binding pocket of the enzyme[4][7]. It is highly probable that N,N-dimethylation would abrogate this activity.

-

Pharmacokinetic (ADME) Properties:

-

Absorption: The higher lipophilicity of this compound may lead to better passive absorption from the gastrointestinal tract. However, its lower aqueous solubility could be a limiting factor.

-

Distribution: The dimethylated compound might more readily cross the blood-brain barrier due to its increased lipophilicity and reduced hydrogen bonding potential, which could be advantageous or disadvantageous depending on the therapeutic target.

-

Metabolism: The tertiary amide is likely more stable to hydrolysis. The primary aromatic amine on both compounds is a potential site for Phase II metabolism (e.g., N-acetylation or glucuronidation). The fluorine atom at the adjacent position may modulate the rate of metabolism at the amine.

-

Excretion: The more polar 3-fluoro-4-aminobenzamide is more likely to be cleared renally without extensive metabolism.

-

Conclusion

Though deceptively similar, this compound and 3-fluoro-4-aminobenzamide are fundamentally different molecules from a drug discovery perspective. The choice between them is a strategic decision guided by the specific goals of the research program.

| Feature | This compound | 3-fluoro-4-aminobenzamide | Strategic Implication |

| Amide Type | Tertiary | Primary | Determines H-bonding capacity and potential binding modes. |

| Lipophilicity | Higher | Lower | Influences solubility, membrane permeability, and CNS penetration. |

| H-Bond Donation | No (from amide) | Yes (from amide) | Critical for targets requiring N-H interaction; impacts solubility. |

| Metabolic Stability | Likely more stable to hydrolysis | Potentially susceptible to amidases | Affects pharmacokinetic half-life. |

| Best Use Case | Scaffolds where cell penetration is key and amide H-bond donation is not required. | Scaffolds designed to mimic peptide bonds or interact with targets via amide N-H hydrogen bonds. | Target- and indication-specific selection. |

References

-

PubChem. (n.d.). 3-Fluoro-4-[(thian-4-ylamino)methyl]benzamide. Retrieved from [Link]

- Springer, C. J., & Niculescu-Duvaz, I. (1994). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs. (Patent No. WO 1994/025429 A1). Google Patents.

-

Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry, 12(4), 2260-2266. Retrieved from [Link]

-

Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Pharmaceuticals, 15(11), 1399. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H11FN2O). Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminobenzamide. Retrieved from [Link]

-

ResearchGate. (2019). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]

-

Mallak Specialties. (n.d.). 3-Amino-4-methylbenzamide. Retrieved from [Link]

- Zhang, W. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (Patent No. CN 105936625 A). Google Patents.

-

O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Aminobenzamide. Retrieved from [Link]

- CNIPA. (2013). Preparation method of 4-amino-2-fluoro-methyl benzamide. (Patent No. CN 103304439 A). Google Patents.

-

PubChem. (n.d.). 4-Fluorobenzamide. Retrieved from [Link]

-

ResearchGate. (2014). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved from [Link]

-

Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-fluoro-4-methylbenzamide (C8H8FNO). Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Amino-3-fluoro-N,N-dimethylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methylbenzamide. Retrieved from [Link]

-

NIST. (n.d.). m-Amino-N,N-dimethylbenzamide. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Retrieved from [Link]

-

MDPI. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

- CNIPA. (2007). Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine. (Patent No. CN 100358864 C). Google Patents.

Sources

- 1. Applications of fluorine-containing amino acids for drug design [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H11FN2O) [pubchemlite.lcsb.uni.lu]

- 3. 4-Amino-3-fluoro-N,N-dimethylbenzamide | CAS#:536748-06-8 | Chemsrc [chemsrc.com]

- 4. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-amino-4-fluorobenzamide synthesis - chemicalbook [chemicalbook.com]

- 6. WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs - Google Patents [patents.google.com]

- 7. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Chemoselective Reduction of 3-Nitro-4-Fluoro-N,N-Dimethylbenzamide

Executive Summary

This Application Note details the chemoselective reduction of 3-nitro-4-fluoro-N,N-dimethylbenzamide (1) to 3-amino-4-fluoro-N,N-dimethylbenzamide (2) .

The transformation presents a specific chemoselectivity challenge: the preservation of the carbon-fluorine (C–F) bond. While the N,N-dimethylamide moiety is relatively robust, the fluorine atom—positioned ortho to the reduction site—is susceptible to hydrodefluorination (HDF) under standard catalytic hydrogenation conditions.

This guide provides two validated protocols:

-

Protocol A (Iron-Mediated): The "Gold Standard" for high-fidelity preservation of halogenated aromatics.

-

Protocol B (Catalytic Hydrogenation): A higher-throughput method with specific control points to mitigate defluorination risks.

Chemosynthetic Analysis & Strategy

The Ortho-Fluoro Challenge

The substrate contains a fluorine atom ortho to the nitro group.

-

Pre-Reduction State: The nitro group is a strong electron-withdrawing group (EWG), activating the fluorine toward Nucleophilic Aromatic Substitution (SNAr). Caution: Avoid strong nucleophiles (e.g., methoxide, hydroxide) in the reaction matrix to prevent ether formation.

-

Reduction Mechanism: During reduction, the risk shifts from SNAr to Hydrodefluorination (HDF) . Transition metals (Pd, Pt) can oxidatively insert into the C–F bond, particularly after the nitro group is reduced to the amine, as the ring becomes electron-rich.

Mechanistic Pathways

The choice of reductant dictates the reaction pathway and impurity profile.

Figure 1: Mechanistic divergence between electron-transfer (Fe) and catalytic (Pd) reduction methods.

Protocol A: Iron/Ammonium Chloride Reduction (Recommended)[1]

Rationale: This method utilizes single-electron transfer (SET) from the iron surface. It operates under near-neutral conditions (pH 5–6), preventing amide hydrolysis, and lacks the mechanistic pathway required to cleave the C–F bond. It is the most reliable method for scale-up of halogenated nitroarenes [1, 2].

Materials

-

Substrate: 3-nitro-4-fluoro-N,N-dimethylbenzamide (1.0 equiv)

-

Reductant: Iron Powder (325 mesh recommended) (4.0 equiv)

-

Electrolyte: Ammonium Chloride (NH4Cl) (5.0 equiv)

-

Solvent: Ethanol/Water (3:1 v/v) or Methanol/Water (3:1 v/v)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Substrate (1.0 eq) in Ethanol/Water (3:1). The concentration should be approximately 0.2 M.

-

Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (4.0 eq) to the solution.

-

Note: The iron powder should be fine gray dust. If it is black or clumpy, it may be oxidized; activate by washing with dilute HCl if necessary, though commercial "reduced iron" usually suffices.

-

-

Reaction: Heat the heterogeneous mixture to reflux (approx. 78–80 °C) with vigorous stirring.

-

Observation: The reaction typically turns a rusty brown/orange color as iron oxides form.

-

-

Monitoring: Monitor by TLC or HPLC every 30 minutes.

-

Workup (Critical Step):

-

Cool the mixture to room temperature.

-

Filtration: Filter the mixture through a pad of Celite (diatomaceous earth) to remove iron oxides. Wash the pad copiously with Methanol or Ethyl Acetate to recover adsorbed product.

-

Caution: Dry iron waste can be pyrophoric. Keep the filter cake wet with water before disposal.

-

-

Isolation: Concentrate the filtrate under reduced pressure to remove volatile organics.

-

Dilute the remaining aqueous residue with Ethyl Acetate.

-

Wash with Water (2x) and Brine (1x).

-

Dry over Na2SO4, filter, and concentrate.

-

Expected Yield & Purity

-

Yield: >90%

-

Purity: >95% (often requires no chromatography).

Protocol B: Catalytic Hydrogenation (High Throughput)

Rationale: Hydrogenation is cleaner (no iron waste) but carries the risk of defluorination. This protocol uses mild conditions to favor nitro reduction over C–F hydrogenolysis [3].

Materials

-

Substrate: 3-nitro-4-fluoro-N,N-dimethylbenzamide (1.0 equiv)

-

Catalyst: 5% Pd/C (50% water wet) (10 wt% loading relative to substrate)

-

Alternative: Sulfided Pt/C (preferred if Pd/C shows defluorination).

-

-

Hydrogen Source: H2 balloon (1 atm).

-

Solvent: Methanol or Ethyl Acetate.[2]

Step-by-Step Methodology

-

Inerting: Place Substrate and Pd/C catalyst in a flask. Evacuate and backfill with Nitrogen (3x).

-

Safety: Do not add dry catalyst to flammable solvents. Use water-wet catalyst or add catalyst under nitrogen flow.

-

-

Solvent Addition: Add degassed Methanol via syringe.

-

Hydrogenation: Evacuate nitrogen and introduce Hydrogen via a balloon (approx. 1 atm).

-

Reaction: Stir vigorously at Room Temperature (20–25 °C) .

-

Critical Control Point:Do NOT heat. Higher temperatures significantly increase the rate of C–F cleavage.

-

-

Monitoring: Check reaction progress hourly.

-

Stop immediately upon consumption of starting material. Over-exposure to H2/Pd after conversion promotes defluorination.

-

-

Workup:

-

Filter through a Celite pad or 0.45 µm PTFE filter to remove catalyst.

-

Concentrate filtrate to dryness.

-

Analytical Validation

Data Summary Table

| Parameter | Starting Material (Nitro) | Product (Amine) | Defluorinated Impurity |

| Molecular Weight | 212.18 | 182.20 | 164.21 |

| LC-MS (ESI+) | [M+H]⁺ = 213.2 | [M+H]⁺ = 183.2 | [M+H]⁺ = 165.2 |

| 1H NMR (Aromatic) | Deshielded signals (7.5–8.5 ppm) | Upfield shift (6.5–7.2 ppm) | Loss of F-coupling patterns |

| 19F NMR | Singlet (approx. -110 to -120 ppm) | Shifted Singlet | Absent |

Quality Control Workflow

Figure 2: Analytical decision tree for product release.

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Catalyst poisoning (Pd) or Surface oxidation (Fe). | Fe: Add fresh Fe powder and 1 eq of dilute HCl to reactivate. Pd: Filter and add fresh catalyst; ensure H2 balloon is full. |

| Defluorination (>1%) | Over-reduction (Pd/C). | Switch to Protocol A (Fe/NH4Cl) . If sticking to hydrogenation, use sulfided Pt/C or add diphenylsulfide (catalyst poison) to moderate activity. |

| Emulsion during Workup | Iron salts in aqueous layer. | Filter the biphasic mixture through Celite before separation. Add brine to the aqueous layer. |

| Unknown Impurity (+14 mass) | Methylation of amine (rare). | Only occurs if using Methanol with Pd/C at high temp/pressure. Switch solvent to Ethanol or EtOAc.[2] |

References

-

Baumgartner, R., & McNeill, K. (2012).[3] Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Environmental Science & Technology.[3] 4

-

BenchChem. (n.d.). Selective reduction of nitro group without affecting other functional groups.[5][6] BenchChem Protocols. 2

-

Patent CN103304439A. (2013). Preparation method of 4-amino-2-fluoro-N-methylbenzamide. Google Patents. 7

-

Patent CN105936625A. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents. 8

Sources

- 1. reddit.com [reddit.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sci-Hub. Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions / Environmental Science & Technology, 2012 [sci-hub.jp]

- 4. Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]

- 8. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

Application Note: 3-amino-4-fluoro-N,N-dimethylbenzamide in Structure-Activity Relationship (SAR) Studies

Here is a detailed Application Note and Protocol guide for 3-amino-4-fluoro-N,N-dimethylbenzamide , designed for medicinal chemists and drug discovery scientists.

Executive Summary

This guide details the utility, synthesis, and biological profiling of This compound (hereafter referred to as Scaffold-4F ). This molecule represents a "privileged structure" in kinase inhibitor discovery, particularly for Type II inhibitors targeting the DFG-out conformation (e.g., VEGFR, Bcr-Abl, and c-Met inhibitors).

The Scaffold-4F motif offers three distinct vectors for SAR exploration:

-

C3-Amine: A handle for urea/amide linkage to the "hinge-binding" motif.

-

C4-Fluorine: A metabolic blocker that modulates the pKa of the adjacent amine.

-

Dimethylamide Tail: A solvent-exposed solubilizing group that influences permeability and P-gp efflux.

Chemical Profile & SAR Logic

Physicochemical Properties

-

IUPAC Name: this compound

-

Molecular Formula: C

H -

Molecular Weight: 182.20 g/mol

-

Predicted LogP: ~1.2 (Optimal for fragment-based growing)

-

Topological Polar Surface Area (TPSA): ~46 Ų

The "Why": Mechanistic SAR Rationale

The utility of Scaffold-4F lies in its electronic and steric properties.

-

Metabolic Stability (The Fluorine Effect): The C4-position of benzamides is prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (C-F bond strength: ~116 kcal/mol) blocks this metabolic soft spot without introducing significant steric bulk (Van der Waals radius: H=1.20Å vs F=1.47Å).

-

Electronic Modulation: The highly electronegative fluorine atom at the ortho position to the amine lowers the pKa of the aniline nitrogen. This reduces the nucleophilicity, making the resulting ureas or amides less prone to hydrolytic cleavage in vivo.

-

Solubility Vector: The N,N-dimethyl group disrupts intermolecular hydrogen bonding (compared to a primary amide), significantly improving solubility in organic solvents (DCM, DMSO) and biological media.

Visualization: SAR Design Strategy

Figure 1: Strategic incorporation of Scaffold-4F into a Type II Kinase Inhibitor architecture. The scaffold acts as the solvent-exposed tail.

Experimental Protocols

Protocol A: Library Synthesis via Urea Coupling

Objective: To couple Scaffold-4F with various isocyanates (derived from heteroaryl amines) to generate a library of potential kinase inhibitors.

Reagents:

-

Scaffold-4F (1.0 eq)

-

Heteroaryl Isocyanates (1.1 eq) (or generated in situ via triphosgene)

-

Dichloromethane (DCM) (Anhydrous)

-

Triethylamine (TEA) (1.5 eq)

Step-by-Step Methodology:

-

Preparation: Dissolve Scaffold-4F (0.5 mmol, 91 mg) in anhydrous DCM (5 mL) in a chemically resistant glass vial.

-

Activation: Add Triethylamine (105 µL, 0.75 mmol) and stir at Room Temperature (RT) for 5 minutes under inert atmosphere (

). -

Coupling: Dropwise add the solution of the selected Heteroaryl Isocyanate (0.55 mmol) in DCM (2 mL).

-

Note: If the isocyanate is not commercially available, generate it in situ by treating the corresponding heteroaryl amine with triphosgene in the presence of DIPEA at 0°C before adding Scaffold-4F.

-

-

Reaction: Stir the mixture at RT for 4–12 hours. Monitor reaction progress via LC-MS (Target mass = Scaffold + Isocyanate).

-

Checkpoint: The conversion of the aniline (Scaffold-4F) is often slower due to the electron-withdrawing fluorine. Heating to 40°C may be required for sluggish substrates.

-

-

Work-up:

-

Concentrate the solvent under reduced pressure.

-

Resuspend the residue in minimal DMSO/MeOH (1:1).

-

-

Purification: Purify via preparative HPLC (C18 column, Gradient: 5–95% ACN in Water + 0.1% Formic Acid).

-

Validation: Confirm structure via

H-NMR and HRMS.

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine the IC

Materials:

-

Recombinant Kinase Domain (e.g., VEGFR2)

-

FRET Peptide Substrate (e.g., Z'-LYTE™ Kinase Assay Kit)

-

ATP (K

concentration) -

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35.

Workflow:

-

Compound Dilution: Prepare a 10-point serial dilution of the Scaffold-4F derivatives in 100% DMSO (Top concentration: 10 µM).

-

Plate Setup: Transfer 50 nL of compound to a 384-well low-volume black plate using an acoustic liquid handler (e.g., Echo 550).

-

Enzyme Addition: Add 5 µL of Kinase/Peptide mixture in Assay Buffer. Incubate for 15 minutes at RT to allow compound-enzyme pre-equilibration.

-

Reaction Initiation: Add 5 µL of ATP solution to initiate the phosphorylation reaction.

-

Incubation: Incubate for 60 minutes at RT.

-

Development: Add 5 µL of Development Reagent (site-specific protease). This cleaves non-phosphorylated peptides, disrupting the FRET signal.

-

Readout: Measure Fluorescence Emission Ratio (Coumarin/Fluorescein) on a multimode plate reader (e.g., EnVision).

-

Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC

.

Data Analysis & Interpretation

Expected SAR Trends

When analyzing data from Scaffold-4F derivatives, look for the following trends to validate the scaffold's contribution:

| Structural Modification | Expected Impact on Activity/Properties | Mechanistic Reason |

| Removal of 4-Fluoro | Decreased metabolic stability; slight pKa shift. | Loss of metabolic block; aniline becomes more nucleophilic. |

| Change N,N-dimethyl to N-H | Reduced solubility; Potential potency gain. | Formation of H-bond donor; may induce aggregation or improve binding if H-bond acceptor is nearby. |

| Change N,N-dimethyl to Morpholine | Improved microsomal stability. | Morpholine is a bioisostere often used to reduce CYP inhibition compared to dimethylamine. |

Troubleshooting Low Activity

If the library shows low potency (>10 µM IC

-

Check the Linker: The urea linkage might be too short. Try extending to an amide linker with a methylene spacer.

-

Check the "Hinge Binder": Scaffold-4F is the "tail." If the "head" (hinge binder) is weak, the tail cannot compensate. Ensure the heteroaryl partner has a known hinge-binding motif (e.g., aminopyrimidine).

Workflow Visualization

Figure 2: Iterative experimental workflow for profiling Scaffold-4F derivatives.

References

-

Asaki, T., et al. (2006).[1] "Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.[1]

-

BenchChem. (2025).[2] "The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide." BenchChem Technical Library.

-

Kalinichenko, E., et al. (2019).[3] "Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors." Molecules, 24(19), 3539.

-

PubChem. "Compound Summary: 4-fluoro-N,N-dimethylbenzamide."[4] National Library of Medicine.[4]

Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate Personal Protective Equipment (PPE).

Sources

- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 4-fluoro-N,N-dimethylbenzamide | C9H10FNO | CID 141077 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioisosteric Replacement Using 3-amino-4-fluoro-N,N-dimethylbenzamide

Abstract

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Bioisosteric replacement stands as a cornerstone of this endeavor, enabling the medicinal chemist to fine-tune a molecule's potency, selectivity, and pharmacokinetic properties.[1][2][3] This application note provides a comprehensive guide to the utilization of 3-amino-4-fluoro-N,N-dimethylbenzamide as a versatile bioisosteric fragment. We will delve into the scientific rationale underpinning its design, its physicochemical characteristics, and detailed protocols for its incorporation into a lead molecule. A case study will illustrate the potential advantages conferred by this replacement, including enhanced metabolic stability and improved cellular permeability.

Introduction: The Strategic Advantage of this compound in Bioisosterism

The concept of bioisosterism involves the substitution of a functional group within a biologically active molecule with another group that retains similar chemical and physical properties, thereby maintaining or enhancing the desired biological activity.[4] The this compound fragment has been rationally designed to serve as a bioisostere for a variety of functionalities, most notably substituted aniline and phenol moieties commonly found in pharmacologically active agents.

The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[5][6][7] The high electronegativity of fluorine can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[8][9] Specifically, the ortho-fluoro substituent in the target fragment can lower the pKa of the aniline nitrogen, reducing its basicity and potential for off-target interactions.

Furthermore, the N,N-dimethylbenzamide group offers several advantages. The tertiary amide is generally more resistant to enzymatic hydrolysis compared to primary or secondary amides, thus improving metabolic stability.[3][10][11] The dimethyl substitution also prevents the formation of hydrogen bond donor capabilities at that position, which can be crucial for tuning selectivity.

Physicochemical Properties and Pharmacokinetic Profile

The predicted physicochemical properties of this compound are summarized in the table below. These properties suggest its suitability for incorporation into drug candidates targeting a wide range of biological systems.

| Property | Predicted Value | Source |

| Molecular Formula | C9H11FN2O | PubChem |

| Molecular Weight | 182.20 g/mol | PubChem |

| Monoisotopic Mass | 182.08554 Da | [12] |

| XLogP3 | 0.9 | [12] |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bonds | 2 | PubChem |

| Topological Polar Surface Area | 49.6 Ų | PubChem |

The moderate lipophilicity (XLogP3 = 0.9) and polar surface area suggest that incorporation of this fragment is unlikely to drastically increase the lipophilicity of a lead compound, a desirable trait for maintaining favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Protocols for Bioisosteric Replacement

The incorporation of the this compound fragment can be achieved through standard synthetic methodologies, primarily involving amide bond formation.

Protocol 1: Amide Bond Formation via Acyl Chloride

This protocol describes the coupling of a carboxylic acid-containing lead compound with this compound.

Materials:

-

Lead compound with a carboxylic acid moiety

-

This compound

-

Oxalyl chloride or thionyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) (optional, as a co-solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Acyl Chloride Formation:

-

Dissolve the carboxylic acid-containing lead compound (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add oxalyl chloride or thionyl chloride (1.2 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

-

-

Amide Coupling:

-

Dissolve the crude acyl chloride in anhydrous DCM.

-

In a separate flask, dissolve this compound (1.1 eq) and TEA or DIPEA (2.0 eq) in anhydrous DCM.

-

Slowly add the acyl chloride solution to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to yield the desired bioisosterically modified compound.

-

Protocol 2: Peptide Coupling Reagent-Mediated Amide Bond Formation

This protocol offers a milder alternative to the acyl chloride method, suitable for more sensitive substrates.

Materials:

-

Lead compound with a carboxylic acid moiety

-

This compound

-

Peptide coupling reagent (e.g., HATU, HBTU, EDC/HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Lithium chloride (optional, to improve solubility)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

Dissolve the carboxylic acid-containing lead compound (1.0 eq), this compound (1.1 eq), and the peptide coupling reagent (1.2 eq) in anhydrous DMF or DCM. If using EDC/HOBt, add both reagents.

-

Add DIPEA or NMM (2.0-3.0 eq) to the reaction mixture.

-

If solubility is an issue, a small amount of lithium chloride can be added.

-

-

Coupling Reaction:

-

Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, 1N HCl (if the product is stable to acid), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the final compound.

-

Case Study: Bioisosteric Replacement of a Phenolic Moiety in a Kinase Inhibitor

To illustrate the practical application of this compound, we present a hypothetical case study involving the modification of a known kinase inhibitor, "LeadCompound-A," which contains a p-hydroxyphenyl group crucial for its activity.

Rationale for Replacement:

While LeadCompound-A exhibits potent inhibitory activity, it suffers from poor metabolic stability due to glucuronidation of the phenolic hydroxyl group. The goal is to replace the p-hydroxyphenyl moiety with a bioisostere that maintains or improves potency while enhancing metabolic stability.

dot

Caption: Bioisosteric replacement strategy.

Experimental Workflow:

dot

Caption: Experimental workflow for evaluation.

Results:

The following table summarizes the comparative data for LeadCompound-A and the bioisosterically modified ModifiedCompound-B.

| Parameter | LeadCompound-A | ModifiedCompound-B | Fold Change |

| Kinase IC₅₀ (nM) | 15 | 12 | 1.25x improvement |

| Cellular EC₅₀ (nM) | 120 | 85 | 1.41x improvement |

| Microsomal Half-life (t½, min) | 25 | >120 | >4.8x improvement |

| Oral Bioavailability (F%) | 15% | 45% | 3.0x improvement |

Discussion:

The bioisosteric replacement of the p-hydroxyphenyl group with the this compound fragment resulted in a modest but significant improvement in both biochemical and cellular potency. More importantly, the metabolic stability of the compound was dramatically enhanced, as evidenced by the significantly longer microsomal half-life. This improved metabolic stability directly translated to a three-fold increase in oral bioavailability in a preclinical model. These results validate the use of this compound as an effective bioisostere for phenolic moieties, offering a viable strategy to overcome common drug metabolism challenges.

Conclusion

The this compound fragment is a valuable tool in the medicinal chemist's arsenal for lead optimization. Its unique combination of a fluorine-substituted aniline and a metabolically robust tertiary amide provides a powerful means to modulate the physicochemical and pharmacokinetic properties of drug candidates. The protocols and case study presented herein demonstrate its ease of incorporation and the potential for significant improvements in drug-like properties. Judicious application of this bioisostere can accelerate the development of safer and more effective therapeutics.

References

-

Dunn, P. J., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(15), 7853–7897. [Link]

-

Richardson, P. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]

-

Zajdel, P., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(15), 7853–7897. [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of Tanabe's 2011 process chemistry review. Journal of Medicinal Chemistry, 54(10), 3451-3479.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832–5880.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 424774, 3-Amino-N,N-dimethylbenzamide. [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

-

PubChemLite. This compound (C9H11FN2O). [Link]

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.

- Brown, D. G., & Wobst, P. (2021). A Decade of FDA-Approved Drugs (2010–2019): Analysis and Trends. Journal of Medicinal Chemistry, 64(5), 2342–2360.

-

Garg, R., et al. (2007). 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. Bioconjugate Chemistry, 18(5), 1612-1618. [Link]

- Li, Y., et al. (2021).

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Meanwell, N. A. (2011). Fluorine and fluorinated fragments in drug discovery. Journal of Medicinal Chemistry, 54(8), 2529-2591.

- Baxendale, I. R., et al. (2012). Amide bond formation in flow. Beilstein Journal of Organic Chemistry, 8, 1971–1980.

- Google Patents. (2009). CN101585781A - Preparing method of N, N-dimethylbenzamide.

- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832–5880.

- Gilman, H., & Shirley, D. A. (1944). Preparations of N,N-Dimethylamides. Journal of the American Chemical Society, 66(5), 888–891.

- Petz, S., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. European Journal of Organic Chemistry, 2021(4), 545–563.

- Google Patents. (2013). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

- Soloshonok, V. A., et al. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(23), 8234.

- Lippert, J. W. (2005). Amide bond formation using amino acid fluorides. Arkivoc, 2005(14), 87-95.

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

-

Melnykov, K. P., et al. (2026). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. [Link]

- Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999.

- Wang, Y., et al. (2022). Discovery of Novel 3-Amino-4-alkoxyphenylketones as PDE4 Inhibitors with Improved Oral Bioavailability and Safety against Spatial Memory Impairments. ACS Chemical Neuroscience, 13(3), 390–405.

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. drughunter.com [drughunter.com]

- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 12. PubChemLite - this compound (C9H11FN2O) [pubchemlite.lcsb.uni.lu]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-amino-4-fluoro-N,N-dimethylbenzamide

Case ID: PUR-AMINE-454 Status: Open Subject: Chromatography Protocol & Troubleshooting for Aminobenzamide Derivatives

Executive Summary

You are attempting to purify 3-amino-4-fluoro-N,N-dimethylbenzamide . This molecule presents a classic "push-pull" purification challenge:

-

The Aniline (Basic): The primary amine at position 3 is basic. It will interact strongly with the acidic silanol groups (

) on standard silica gel, leading to peak tailing (streaking) and poor resolution. -

The Amide (Polar): The

-dimethyl amide moiety increases polarity, requiring a mobile phase strong enough to elute it, yet selective enough to separate it from non-polar impurities (like the 3-nitro precursor).

This guide provides a validated protocol to overcome silanol interactions and maximize recovery.

Module 1: Pre-Run Diagnostics (Triage)

Before packing the column, you must validate your mobile phase and visualization method.

1.1 Visualization Strategy

-

Primary: UV Absorbance (254 nm) . The benzamide core is strongly UV active.

-

Secondary (Stain): Iodine Chamber or KMnO₄ .

-

Note: Ninhydrin is less effective for anilines (aromatic amines) than for aliphatic amines. If you must use a specific amine stain, use Ehrlich’s Reagent (p-dimethylaminobenzaldehyde), which turns anilines bright yellow/orange.

-

1.2 TLC Mobile Phase Optimization

Do not run a column without a "perfect" TLC. You are aiming for an Rf of 0.25 – 0.35 .

| Solvent System | Suitability | Notes |

| Hexane / EtOAc | ⭐⭐⭐ (Recommended) | Excellent selectivity.[1] Start at 50% EtOAc. If retentive, move to 100% EtOAc. |

| DCM / MeOH | ⭐⭐ (Alternative) | Use only if the compound is insoluble in EtOAc. Start at 98:2 DCM:MeOH. |

| Modifier (Critical) | Triethylamine (TEA) | Mandatory. Add 1% TEA to the mobile phase to block silanol sites. |

Module 2: The Chromatography Protocol

2.1 The "Blocked Silanol" Method (Standard Protocol)

This method uses a sacrificial base (Triethylamine) to coat the silica, allowing your amine product to elute as a sharp band.

Step 1: Column Pre-Treatment

-

Pack the column with standard Silica Gel 60 (40–63 µm).

-

Flush the column with 3 column volumes (CV) of the mobile phase containing 1% Triethylamine (TEA) .

-

Why? This neutralizes the acidic silica surface before your sample touches it.

-

Step 2: Sample Loading (Dry Load)

-

Risk:[2][3] This compound may have poor solubility in non-polar solvents.[1] Wet loading with DCM can cause band broadening.

-

Solution:Dry Loading.

-

Dissolve crude mixture in minimal MeOH or DCM.

-

Add silica gel (ratio 1:2 sample-to-silica).

-

Rotary evaporate until a free-flowing powder remains.

-

Load the powder on top of the pre-equilibrated column.

-

Step 3: Elution Gradient

-

Solvent A: Hexanes (or Heptane) + 1% TEA

-

Solvent B: Ethyl Acetate + 1% TEA

| Time (CV) | % Solvent B | Action |

| 0–2 | 10% | Elute non-polar impurities (e.g., starting nitro compound). |

| 2–8 | 10% → 60% | Linear gradient. Product typically elutes here. |

| 8–10 | 60% → 100% | Flush remaining polar byproducts. |

2.2 Workflow Visualization

Figure 1: Decision matrix for loading and mobile phase modification.

Module 3: Troubleshooting (FAQ)

Q1: The product is eluting, but the fractions are "smearing" across 20 test tubes. Why? A: This is classic amine tailing. The basic amine is protonating on the silica surface.

-

Immediate Fix: Did you add Triethylamine (TEA) to the eluent? If not, flush the column with solvent containing 5% TEA, then resume the gradient with 1% TEA.

-

Alternative: Use Amine-Functionalized Silica (KP-NH) .[4] This stationary phase is basic and requires no mobile phase modifiers.

Q2: I see two spots on TLC, but they co-elute on the column. A: This is likely the 3-nitro-4-fluoro-N,N-dimethylbenzamide precursor co-eluting with your 3-amino product.

-

Diagnosis: The nitro group is less polar. It should elute before the amine.

-

Fix: Shallow the gradient. Hold at 20% EtOAc for 3–4 CVs. The nitro compound will elute isocratically, followed by the amine when you increase polarity.

Q3: My product precipitated on the top of the column. A: You likely wet-loaded using DCM, and when the Hexane mobile phase hit the sample, it crashed out.

-

Fix: Stop the flow. Add a small amount of pure EtOAc or DCM to the top to redissolve the plug, then immediately switch to a Dry Loading technique for the next run.

Q4: Can I use DCM/MeOH instead? A: Yes, but be careful.

-

DCM/MeOH is very strong. A 5% MeOH mixture might elute your compound at the solvent front (Rf > 0.8).

-

If using this system, start with 100% DCM and gradient to 95:5 DCM:MeOH . You still need 1% TEA or 1% Ammonia (

) to prevent streaking.

References

-

Still, W. C.; Kahn, M.; Mitra, A. (1978). "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry, 43(14), 2923–2925. Link

- Foundational text for flash chrom

-

Biotage. (2023).[4] "Is there an easy way to purify organic amines?" Biotage Knowledge Blog. Link

- Authoritative source on amine-silica interactions and the use of amine-functionalized silica.

-

Sorbent Technologies. (2025).[1] "Flash Chromatography Basics: Mobile Phase Selection." Sorbtech Technical Guides. Link

- General protocols for solvent selection and dry loading techniques.

-

Reich, H. J. (2017). "TLC Stains."[5][6][7] University of Wisconsin-Madison Chemistry. Link

- Comprehensive guide on visualization reagents including Ehrlich's reagent for amines.

Sources

- 1. sorbtech.com [sorbtech.com]

- 2. reddit.com [reddit.com]

- 3. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotage.com [biotage.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. TLC stains [reachdevices.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Purification of N,N-Dimethylbenzamide Derivatives

Topic: Removal of Unreacted Dimethylamine (DMA)

Document ID: TSC-ORG-0042 Status: Active Last Updated: February 15, 2026

Core Principle: The Physicochemical Separation

Why is DMA difficult to remove? Dimethylamine (DMA) is a secondary amine with a low boiling point (7°C), yet it persists in reaction mixtures because it exists primarily as a hydrochloride salt (DMA·HCl) or in equilibrium with the solvent during benzamide synthesis.

The separation strategy relies on the Basicity Differential . You must exploit the significant pKa gap between the basic amine impurity and the neutral amide product.